![molecular formula C20H22O3 B14112011 Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)-](/img/structure/B14112011.png)
Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by its dibenzoxacycloundecin core, which is a fused ring system containing oxygen and methoxy groups. The presence of multiple functional groups and a specific stereochemistry (6E) makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)- typically involves multi-step organic reactions. The process begins with the formation of the dibenzoxacycloundecin core through cyclization reactions. Subsequent steps involve the introduction of methoxy and methyl groups under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions typically produce alcohols.
Scientific Research Applications
Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenz[b,j]oxacycloundecin-5-ol: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.
Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-: Similar structure but without the methyl group, affecting its biological activity and applications.
Uniqueness
Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)- is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups
Properties
Molecular Formula |
C20H22O3 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(10E)-17-methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol |
InChI |
InChI=1S/C20H22O3/c1-14-6-5-7-15-13-16(22-2)10-11-19(15)23-20-9-4-3-8-17(20)18(21)12-14/h3-4,8-13,18,21H,5-7H2,1-2H3/b14-12+ |
InChI Key |
HTBHGFMQQGVRCT-WYMLVPIESA-N |
Isomeric SMILES |
C/C/1=C\C(C2=CC=CC=C2OC3=C(CCC1)C=C(C=C3)OC)O |
Canonical SMILES |
CC1=CC(C2=CC=CC=C2OC3=C(CCC1)C=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111928.png)
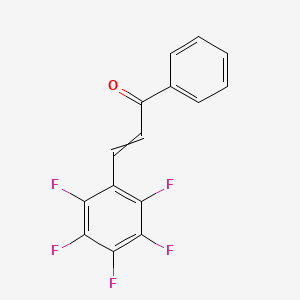
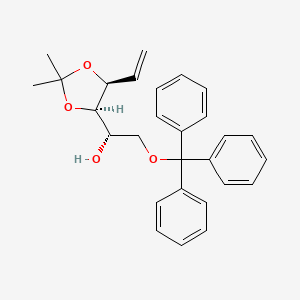
![2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14111966.png)
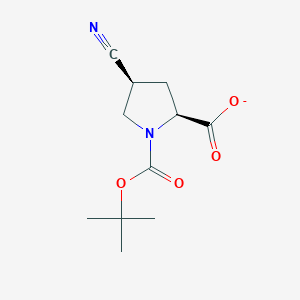
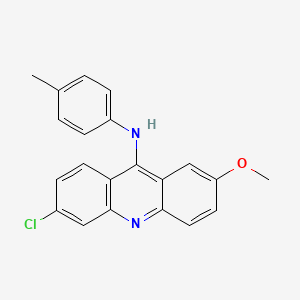
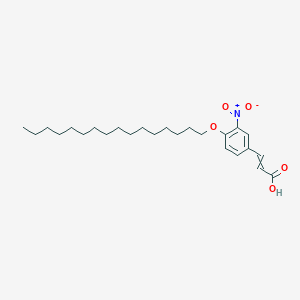
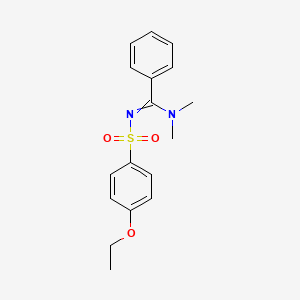
![(3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid;(3aR,6R,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B14112010.png)
![3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112013.png)
![Cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron](/img/structure/B14112016.png)
![(7aR)-3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B14112017.png)


